2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol
Overview
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the addition of a propan-2-ol group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-one.
Reduction: Formation of 2-(6-(Trifluoromethyl)piperidin-2-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the propan-2-ol group but shares the trifluoromethyl-pyridine core.
2-(6-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-(6-(Trifluoromethyl)pyridin-2-yl)methanol: Contains a methanol group instead of propan-2-ol.
Uniqueness
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the propan-2-ol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in biological systems .
Biological Activity
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of organic compounds, making this compound a candidate for various pharmacological studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula for this compound is C9H11F3N2, with a molecular weight of 204.19 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and an alcohol functional group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's ability to penetrate biological membranes and interact with target sites.
Pharmacological Studies
Research indicates that compounds containing trifluoromethyl groups exhibit a range of pharmacological effects, including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways related to tumor growth .
- Antimicrobial Properties : The presence of the pyridine moiety has been linked to enhanced antimicrobial activity against various pathogens, suggesting potential uses in treating infections .
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of trifluoromethylated compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations, supporting further investigation into this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyridine derivatives. The results demonstrated that compounds with a trifluoromethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may have therapeutic applications in treating bacterial infections .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with appropriate reagents under controlled conditions. The synthesis process typically includes:
- Formation of Pyridine Derivative : Starting from commercially available pyridine compounds.
- Introduction of Trifluoromethyl Group : Utilizing reagents such as trifluoromethyl iodide or trifluoroacetic acid in the presence of suitable catalysts.
- Alcohol Functionalization : Converting intermediate products into the final alcohol form through reduction reactions.
Data Summary
Property | Value |
---|---|
Molecular Formula | C9H11F3N2 |
Molecular Weight | 204.19 g/mol |
Anticancer IC50 (Example) | <10 µM (varies by cell line) |
Antimicrobial Activity | Active against multiple strains |
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-4-3-5-7(13-6)9(10,11)12/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJOFHZRFJXSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224094 | |
Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192356-23-2 | |
Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192356-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-6-(trifluoromethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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